molecular formula C8H11N3O B2721922 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde CAS No. 1823421-59-5

1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde

Cat. No.: B2721922
CAS No.: 1823421-59-5
M. Wt: 165.196
InChI Key: XHLBPKRDFDZMBX-UHFFFAOYSA-N
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Description

Introduction to 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde

Historical Context of 1,2,4-Triazole Research

The exploration of 1,2,4-triazoles dates to the early 20th century, with foundational work on their synthesis and reactivity established through classical methods such as the Pellizzari reaction and Huisgen cycloadditions. These heterocycles gained prominence due to their exceptional thermal stability and resistance to metabolic degradation, which made them attractive candidates for pharmaceutical development. The introduction of carbaldehyde-functionalized triazoles, such as this compound, emerged as a strategic advancement in the 21st century, enabling precise modulation of electronic and steric properties for targeted applications. Early synthetic routes relied on diazotization and cyclization techniques, as evidenced by studies on analogous triazole-carbaldehyde derivatives.

Position in Contemporary Chemical Research

In modern research, this compound occupies a niche role as a multifunctional building block. Its structural features—particularly the electron-deficient triazole core and aldehyde moiety—facilitate participation in nucleophilic additions, Schiff base formations, and metal-coordination complexes. Recent studies emphasize its utility in fragment-based drug design, where the cyclopentyl group enhances lipid solubility and bioavailability. The compound’s compatibility with click chemistry protocols further amplifies its relevance in bioconjugation and polymer science.

Table 1: Key Molecular Properties of this compound
Property Value Source
Molecular Formula $$ \text{C}8\text{H}{11}\text{N}_3\text{O} $$
Molecular Weight 165.19 g/mol
IUPAC Name 2-cyclopentyl-1,2,4-triazole-3-carbaldehyde
CAS Number 1823421-59-5
Purity Specifications ≥97% (HPLC)

Significance in Heterocyclic Chemistry

The 1,2,4-triazole scaffold is renowned for its aromatic stability ($$ \Delta H_f^\circ $$ ≈ 50 kcal/mol) and capacity to engage in hydrogen bonding and π-π interactions. The cyclopentyl substituent in this derivative introduces conformational restraint, which reduces rotational entropy and enhances binding specificity in host-guest systems. Quantum mechanical calculations reveal that the carbaldehyde group at position 5 increases the compound’s dipole moment ($$ \mu $$ ≈ 4.2 D), promoting solubility in polar aprotic solvents like dimethylformamide. These attributes make the compound a strategic intermediate for synthesizing fused heterocycles, such as triazolo-pyrimidines and -quinazolines, which are prevalent in kinase inhibitors.

Research Objectives and Scope

Current investigations prioritize three domains:

  • Synthetic Methodology : Optimizing regioselective synthesis to minimize byproducts like 1,3,4-triazole isomers.
  • Functionalization Pathways : Exploring reductive amination of the aldehyde group to generate secondary amines for antimicrobial screening.
  • Material Science Applications : Incorporating the compound into metal-organic frameworks (MOFs) to exploit its ligand properties for gas storage.

Ongoing studies aim to resolve discrepancies in reported molecular data, such as conflicting NMR shifts for the cyclopentyl proton (δ 1.6–1.8 ppm vs. δ 2.1–2.3 ppm). Collaborative efforts between academic and industrial laboratories, including ISO-certified manufacturers like MolCore BioPharmatech, ensure rigorous quality control for research-grade material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-1,2,4-triazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-5-8-9-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLBPKRDFDZMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and sodium nitrite to yield the desired triazole compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and quality.

Chemical Reactions Analysis

1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of cyclopentanone with hydrazine hydrate, followed by reactions with formic acid and sodium nitrite. This method is optimized for both laboratory and industrial applications to ensure high yield and purity. The compound has the molecular formula C8H11N3OC_8H_{11}N_3O and a molecular weight of 165.19g/mol165.19\,g/mol .

Chemistry

This compound serves as an intermediate in synthesizing more complex triazole derivatives. These derivatives are valuable in various chemical reactions and processes due to their unique structural properties.

Biology

The compound exhibits potential biological activities that have been the subject of extensive research:

  • Antimicrobial Activity : Studies indicate that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, this compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values around 15μg/mL15\,\mu g/mL .
  • Antifungal Activity : This compound has demonstrated significant antifungal properties by interfering with ergosterol synthesis in fungal cell membranes. Research has shown that it can effectively inhibit strains such as Candida albicans .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines like HeLa and MCF-7. The IC50 values reported were 0.07μM0.07\,\mu M for HeLa cells and 0.91μM0.91\,\mu M for MCF-7 cells .

Medicine

Research is ongoing to explore its potential as a pharmacophore in drug design. The unique structure allows it to interact with specific molecular targets such as enzymes or receptors involved in various diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluating various triazole derivatives demonstrated significant antimicrobial activity against clinical strains of bacteria. The findings indicated that compounds similar to 1-Cyclopentyl-1H-1,2,4-triazole were effective in treating infections caused by resistant strains .

Case Study 2: Anticancer Research

In a comparative analysis involving multiple triazole derivatives against cancer cell lines (HeLa and MCF-7), it was found that those containing the cyclopentyl group exhibited enhanced cytotoxic effects compared to others without this substitution. This suggests that structural modifications can significantly influence biological activity .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Biological Activity

1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde is a synthetic compound belonging to the triazole family, characterized by its unique structure and potential biological activities. This article delves into its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure:

  • Molecular Formula: C8_8H11_{11}N3_3O
  • Molecular Weight: 165.19 g/mol

The synthesis typically involves the cyclization of cyclopentanone with hydrazine hydrate, followed by reactions with formic acid and sodium nitrite to yield the triazole compound. This method is optimized for both laboratory and industrial applications to ensure high yield and purity .

Biological Activity Overview

This compound has been evaluated for various biological activities:

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For instance, studies have shown that certain triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that derivatives of triazoles can be effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
1-Cyclopentyl-1H-1,2,4-triazoleMRSA15
Other TriazolesE. coli20
Bacillus subtilis10

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown promising results in inhibiting fungal strains in laboratory settings. The mechanism often involves interference with ergosterol synthesis in fungal cell membranes .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives, including this compound. In vitro assays revealed that this compound could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
HeLa0.07
MCF-70.91
HT290.10

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its role as a ligand in coordination chemistry. In biological systems, it may inhibit certain enzymes or receptors by binding to their active sites .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds similar to 1-Cyclopentyl-1H-1,2,4-triazole exhibited significant antimicrobial activity against clinical strains of bacteria. The study highlighted the effectiveness of these compounds in treating infections caused by resistant strains .

Case Study 2: Anticancer Research
In a comparative analysis involving multiple triazole derivatives against cancer cell lines, it was found that those containing the cyclopentyl group exhibited enhanced cytotoxic effects compared to others without this substitution. This suggests that structural modifications can significantly influence biological activity .

Q & A

Q. What are the established synthetic routes for 1-Cyclopentyl-1H-1,2,4-triazole-5-carbaldehyde?

Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction, where 3-methyl-1-cyclopentyl-1H-pyrazol-5(4H)-one is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 5-position . Alternatively, nucleophilic substitution of chloro derivatives with cyclopentylamine under basic conditions (e.g., K₂CO₃) can yield the cyclopentyl-substituted triazole core . Purification typically involves column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aldehyde proton resonance (δ ~9.8–10.2 ppm).
  • X-ray crystallography : For absolute structural confirmation. SHELX programs (e.g., SHELXL) are used for refinement, leveraging intensity data to resolve bond lengths and angles . ORTEP-3 software aids in visualizing thermal ellipsoids and molecular packing .
  • IR spectroscopy : To identify aldehyde C=O stretches (~1700 cm⁻¹) and triazole ring vibrations.

Q. How does the cyclopentyl group influence the compound’s reactivity and solubility?

Methodological Answer: The cyclopentyl group enhances lipophilicity, improving solubility in non-polar solvents (e.g., dichloromethane) while reducing aqueous solubility. Steric hindrance from the cyclopentyl ring may slow nucleophilic attacks at the triazole core. Comparative studies with methyl or aryl analogs can quantify these effects via kinetic assays .

Q. What are typical derivatization reactions for the aldehyde functional group?

Methodological Answer: The aldehyde can undergo:

  • Condensation : With hydrazines to form hydrazones, useful for bioactivity screening .
  • Reduction : Using NaBH₄ to yield the primary alcohol for further functionalization.
  • Knoevenagel reactions : With active methylene compounds (e.g., malononitrile) to extend conjugation .

Q. What crystallographic protocols ensure accurate structural determination?

Methodological Answer:

  • Data collection : Use high-resolution CCD detectors with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL with restraints for disordered cyclopentyl groups. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step routes?

Methodological Answer:

  • Catalyst screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance nucleophilic substitution efficiency .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 min vs. 24 hours conventionally) .
  • Purification : Employ preparative HPLC for challenging separations of polar intermediates .

Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?

Methodological Answer:

  • Twinning analysis : Use PLATON to detect twinning operators and refine with TWIN/BASF commands in SHELXL .
  • Disorder modeling : Split cyclopentyl rings into two conformers with occupancy ratios refined against Fo² − Fc² maps .
  • Validation tools : Check with CCDC’s Mercury for steric clashes and IUCr’s checkCIF for outliers .

Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability?

Methodological Answer: Graph set analysis (as per Etter’s rules) identifies motifs like S(6) rings from N–H···O=C interactions. These networks stabilize crystal packing, reducing hygroscopicity. Computational tools (e.g., CrystalExplorer) quantify interaction energies (∼20–30 kJ/mol) .

Q. How to design bioactive derivatives targeting enzyme inhibition?

Methodological Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole 3-position to enhance binding to enzyme active sites .
  • Docking studies : Use AutoDock Vina to predict interactions with targets like α-glucosidase, guided by triazole’s π-π stacking potential .
  • In vitro assays : Screen derivatives for IC₅₀ values against purified enzymes, using positive controls (e.g., acarbose) .

Q. How to address discrepancies in NMR and mass spectrometry data?

Methodological Answer:

  • Dynamic effects : For broad NMR peaks, variable-temperature (VT) NMR can resolve conformational exchange (e.g., cyclopentyl ring flipping) .
  • High-res MS : Use ESI-TOF to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺). Compare with simulated isotopic patterns .
  • 2D NMR : HSQC and HMBC correlations confirm aldehyde connectivity and rule out tautomeric shifts .

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